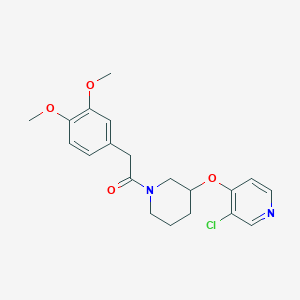
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of compounds similar to 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, the synthesis methods can be quite intricate. For instance, a novel quinolinone derivative was synthesized using Michael addition, which is a method that could potentially be applied to the synthesis of related compounds . Another compound was synthesized through a modified Mannich condensation, which is another versatile method for constructing complex molecules . Additionally, a piperidin-4-one derivative was created by reacting an oxime with a chloromethylpyridine, showcasing the diversity of synthetic approaches .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray crystallography is a common technique used to determine the crystal structure of molecules, providing insights into their conformation and intermolecular interactions . Density functional theory (DFT) calculations are also frequently employed to predict molecular geometry and electronic structure, which are essential for understanding the behavior of molecules . For example, the conformational analysis of a molecule was studied using DFT, which could be relevant for analyzing the structure of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone .
Chemical Reactions Analysis
The reactivity of a molecule is influenced by its electronic structure, which can be studied through HOMO-LUMO analysis and molecular electrostatic potential (MEP) maps. These analyses help identify regions of the molecule that are prone to nucleophilic or electrophilic attack . For instance, the MEP study of a pyrazole derivative indicated possible sites for electrophilic and nucleophilic attacks, which is valuable information for predicting the reactivity of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its vibrational spectra, NMR chemical shifts, and hyperpolarizability, are determined by its molecular structure. These properties can be experimentally measured and compared with theoretical predictions to validate the accuracy of computational models . For example, the vibrational wavenumbers and NMR chemical shifts of a piperidinone derivative were in good agreement with experimental data, confirming the reliability of the computational methods . Additionally, the antioxidant potency of a molecule was assessed using DPPH and ABTS methods, which could be relevant for evaluating the biological activity of related compounds .
科学研究应用
Microwave Assisted Synthesis and Antibacterial Activity
This compound has been utilized in the microwave-assisted synthesis of various chemical structures, demonstrating significant antibacterial activity. The process involves the reaction of piperidine with chloro acetophenone under microwave irradiation, leading to the formation of phenyl ethanone derivatives with potential antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Hydrogen-Bonding Patterns in Enaminones
The hydrogen-bonding patterns of enaminones, including similar compounds, have been characterized, revealing bifurcated intra- and intermolecular hydrogen bonding. These findings contribute to a deeper understanding of the molecular interactions and stability of such compounds in crystal structures (Balderson, Fernandes, Michael, & Perry, 2007).
Thermal, Optical, and Structural Studies
Thermal and optical studies, along with theoretical calculations, have been conducted on related compounds. These studies include synthesis, characterization, and analysis of interactions and properties, providing insights into their potential applications in materials science (Karthik et al., 2021).
Antioxidant Potency
The antioxidant potency of similar compounds has been investigated, indicating potential applications in pharmaceuticals and health sciences. The studies involve synthesis, NMR study, and evaluation of antioxidant efficacy using various methods (Dineshkumar & Parthiban, 2022).
Ligand Exchange and Structural Characterization
Research on ligand exchange reactions and structural characterization of complexes involving related compounds has been carried out. These studies provide valuable information for the development of new materials and catalysts (Ryabov et al., 1992).
属性
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-25-18-6-5-14(10-19(18)26-2)11-20(24)23-9-3-4-15(13-23)27-17-7-8-22-12-16(17)21/h5-8,10,12,15H,3-4,9,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQHDIVHNIDTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2519699.png)
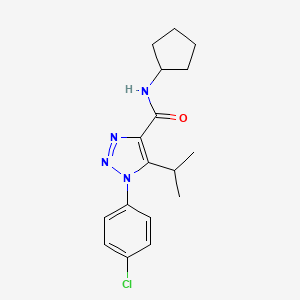
![6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2519702.png)
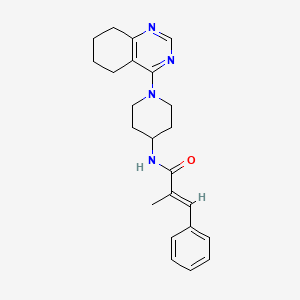
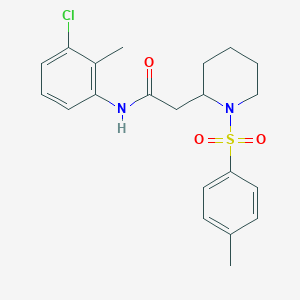
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2519705.png)
![[4-[[3-(3-Fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2519708.png)
![3-[(4-Bromophenyl)sulfamoyl]benzoic acid](/img/structure/B2519709.png)

![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)
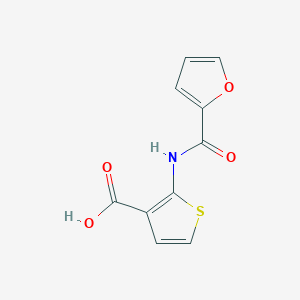
![N-[2-(Ethylamino)-2-oxoethyl]-2-fluoro-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2519714.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)
![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)